1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
This compound is a structurally complex heterocyclic molecule featuring a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core. Key structural elements include:
- A 4-phenylpiperazinyl group attached via a 3-oxopropyl linker, which is a common pharmacophore in central nervous system (CNS) targeting agents due to its affinity for serotonin and dopamine receptors.
- A 4-propyl substituent on the pyrimidinone ring, influencing lipophilicity and metabolic stability.
- A fused thiophene-triazole-pyrimidine scaffold, which enhances π-π stacking interactions and binding affinity to biological targets.
Properties
IUPAC Name |
12-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2S/c1-2-11-28-22(31)21-18(10-16-32-21)29-19(24-25-23(28)29)8-9-20(30)27-14-12-26(13-15-27)17-6-4-3-5-7-17/h3-7,10,16H,2,8-9,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJBRFCAMPUPBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine and butyrylcholine, respectively, which are neurotransmitters responsible for transmitting signals in the nervous system.
Mode of Action
The compound interacts with its targets (AChE and BChE) by establishing important interactions with the main residues of the target enzymes. This interaction inhibits the activity of these enzymes, leading to an increase in the concentration of acetylcholine and butyrylcholine in the nervous system.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have been predicted to be appropriate for drug candidates. This suggests that the compound can be absorbed into the body, distributed to the site of action, metabolized, and then excreted, which impacts its bioavailability.
Result of Action
The result of the compound’s action is an enhanced cholinergic function due to the increased concentration of acetylcholine and butyrylcholine. This can lead to improved signal transmission in the nervous system, which may be beneficial in conditions like Alzheimer’s disease where there is a decrease in cholinergic function.
Biological Activity
The compound 1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic molecule that has garnered interest in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a thieno-triazolo-pyrimidine core. Its structure includes a phenylpiperazine moiety which is often associated with neuroactive properties.
Antidepressant Properties
Research indicates that compounds similar to this triazolo-pyrimidine derivative exhibit antidepressant effects. The mechanism of action is believed to involve the inhibition of serotonin reuptake, akin to traditional antidepressants like trazodone. Trazodone has been shown to influence serotonin levels in the brain, leading to mood elevation and anxiolytic effects .
Neuropharmacological Effects
Studies have demonstrated that derivatives of phenylpiperazine can act as neuroleptic agents , potentially providing therapeutic benefits in conditions such as schizophrenia and anxiety disorders. The activity is attributed to their ability to modulate dopaminergic and serotonergic pathways .
Case Studies
- Study on Efficacy in Depression : A clinical trial involving trazodone analogs showed significant improvement in depressive symptoms among participants within the first week of treatment. The study highlighted the compound's rapid onset of action compared to traditional SSRIs .
- Cognitive Enhancement : Another study reported that related compounds improved cognitive function in animal models of memory deficits. This suggests potential applications in treating cognitive impairments associated with depression or neurodegenerative diseases .
The biological activity of this compound may involve several mechanisms:
- Serotonin Reuptake Inhibition : Similar to other antidepressants, it may inhibit the reuptake of serotonin in synaptic clefts.
- Dopamine Modulation : The phenylpiperazine structure suggests interactions with dopamine receptors, which could explain its neuroleptic properties.
Comparative Analysis
Scientific Research Applications
Anticancer Activity
Recent studies have shown that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. The compound under discussion has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. Preliminary results indicate that it may induce apoptosis through mitochondrial pathways, making it a potential candidate for cancer therapy .
Antimicrobial Properties
The thieno-triazolo-pyrimidine derivatives have demonstrated antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis .
Anti-inflammatory Effects
Compounds similar to this one have been investigated for anti-inflammatory properties. They inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins involved in inflammation. This suggests potential applications in treating inflammatory diseases such as arthritis .
CNS Activity
The piperazine component suggests potential central nervous system (CNS) activity. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways, indicating possible uses in treating anxiety and depression .
Case Studies
Several case studies highlight the efficacy of this compound:
- In Vitro Anticancer Study : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to controls, with IC50 values indicating potent activity .
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent .
- Anti-inflammatory Assessment : In models of induced inflammation (e.g., carrageenan-induced paw edema), this compound showed marked reduction in swelling compared to untreated controls, highlighting its therapeutic promise in inflammatory conditions .
Comparison with Similar Compounds
Substituent Effects on Pharmacokinetics
- Alkyl Chain Length : The 4-propyl group in the target compound balances lipophilicity and solubility compared to shorter (ethyl) or longer (butyl) chains. Ethyl analogs (e.g., ) may exhibit faster clearance, while butyl derivatives () could improve membrane permeability but risk off-target interactions .
- Piperazine Modifications : Replacing the 4-phenyl group with benzyl () or pyrimidinyl () alters receptor selectivity. The phenylpiperazinyl group in the target compound is associated with serotonin 5-HT1A/D2 receptor binding, whereas pyrimidinyl analogs may favor kinase inhibition .
Core Structure Impact
- Thieno-Triazolo-Pyrimidinone vs. Triazolo-Pyridine: Impurity B () shares the 4-phenylpiperazinylpropyl side chain but replaces the pyrimidinone core with pyridine.
- Pyrazolo-Triazolo-Pyrimidines : Compounds in exhibit isomerization-dependent activity. For instance, isomer 6 (pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine) shows greater thermal stability than isomer 7, highlighting the importance of fused-ring orientation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
